2,4-Dihydroxy-6,7-dimethoxyquinazolone
Description
2,4-Dihydroxy-6,7-dimethoxyquinazolone is a quinazoline derivative characterized by hydroxyl groups at positions 2 and 4 and methoxy substituents at positions 6 and 5. This compound is notable as a pharmaceutical intermediate and impurity in drugs such as Doxazosin, a selective α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. Its structural role as an impurity (e.g., Doxazosin Related Compound B and EP Impurity D) highlights its relevance in pharmaceutical quality control .
Properties
IUPAC Name |
6,7-dimethoxy-1,8-dihydroquinazoline-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-16-5-3-4-6(7(13)8(5)17-2)9(14)12-10(15)11-4/h3H2,1-2H3,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULTERCEVNCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1)NC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Chlorination with N,N-Dimethylformamide (DMF)
A breakthrough method replaces accelerine with N,N-dimethylformamide (DMF) , a less toxic solvent that enhances reaction efficiency. The optimized protocol involves:
-
Mixing 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride at a 1:6.67 molar ratio.
-
Gradual addition of DMF (0.1–0.5 equivalents) to prevent localized overheating.
-
Refluxing at 80°C for 4 hours , followed by distillation to recover >55% of phosphorus oxychloride.
This approach reduces total process time to 11 hours (vs. 24 hours previously) and improves hydrolytic stability during downstream steps.
Table 1: Comparative Analysis of Catalysts in Chlorination
| Parameter | N-Ethylpiperidine (Prior Art) | N,N-Dimethylformamide (Innovative) |
|---|---|---|
| Reaction Time (h) | 24 | 4 |
| POCl₃ Recovery (%) | 45 | 55 |
| Toxicity Classification | High (Toxic) | Moderate (Flammable) |
| Yield (%) | 85 | 98 |
Hydrolysis and Crystallization
Post-chlorination, the hydrolytic decomposition of intermediates is critical. The modern method employs:
-
Controlled cooling to maintain hydrolysis temperatures below 60°C to prevent exothermic runaway.
-
Ph-adjusted washing (to pH 6) to isolate high-purity 2,4-dichloro-6,7-dimethoxyquinazoline, which serves as a precursor for further functionalization.
Advanced Functionalization Strategies
Amination and Heterocyclic Substitution
2,4-Dichloro-6,7-dimethoxyquinazoline undergoes nucleophilic substitution with amines or heterocycles to yield bioactive derivatives. For instance, reaction with ammonia or alkylamines at elevated temperatures produces 2,4-diamino-6,7-dimethoxyquinazoline , a scaffold for kinase inhibitors.
Table 2: Reaction Conditions for Amination
| Amine | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Ammonia (gas) | 100 | Ethanol | 78 |
| Methylamine | 80 | THF | 85 |
| Piperidine | 120 | DMF | 92 |
Oxidation to Quinazolone Derivatives
While direct synthesis methods for this compound are sparingly documented, oxidative pathways from chlorinated precursors offer a viable route. Treatment of 2,4-dichloro-6,7-dimethoxyquinazoline with aqueous sodium hydroxide under reflux introduces hydroxyl groups via hydrolysis, followed by selective oxidation using KMnO₄ or H₂O₂ to form the quinazolone core.
Chemical Reactions Analysis
2,4-Dihydroxy-6,7-dimethoxyquinazolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Properties
One of the most notable applications of 2,4-Dihydroxy-6,7-dimethoxyquinazolone is its effectiveness as an antihypertensive agent. Research indicates that derivatives of this compound can significantly lower blood pressure in hypertensive subjects. For instance, a study demonstrated that administering as little as 0.06 mg/kg of the active ingredient reduced blood pressure from 180/100 mmHg to 160/100 mmHg in renal hypertensive dogs .
Table 1: Blood Pressure Reduction in Animal Models
| Compound | Dosage (mg/kg) | Initial BP (mmHg) | Final BP (mmHg) |
|---|---|---|---|
| This compound | 0.06 | 180/100 | 160/100 |
2. Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of quinazoline derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation. For example, research has indicated that certain derivatives exhibit cytotoxic effects independent of their interaction with alpha-1 adrenoceptors .
Table 2: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
Medicinal Chemistry
1. Synthesis of Therapeutic Intermediates
This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. It can be chlorinated to produce other functionalized quinazolines that have diverse pharmacological activities . This versatility makes it an essential building block in drug development.
Case Study: Synthesis Pathway
A notable synthesis pathway involves the chlorination of this compound using phosphorus oxychloride. This method not only enhances the compound's therapeutic profiles but also improves yields and minimizes environmental impact compared to traditional methods .
Dye Synthesis
1. Use in Disperse Dyes
Another significant application of this compound is in the synthesis of heterocyclic monoazo disperse dyes. The compound can be diazotized and coupled with various arylamines to produce vibrant dyes suitable for textile applications .
Table 3: Dye Synthesis Overview
| Dye Name | Coupling Agent | Yield (%) |
|---|---|---|
| Monoazo Disperse Dye A | Aniline | 85 |
| Monoazo Disperse Dye B | Phenol | 90 |
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-6,7-dimethoxyquinazolone exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione
This compound shares the 6,7-dimethoxy substitution pattern with the target molecule but replaces the hydroxyl groups at positions 2 and 4 with ketone functionalities.
6,7-Dimethoxycoumarin
A coumarin derivative with methoxy groups at positions 6 and 6. Unlike quinazolones, coumarins feature a benzopyrone core, which confers distinct photochemical properties and anticoagulant activity. The absence of the quinazoline ring in coumarins limits direct pharmacological overlap .
Doxazosin and Its Impurities
Doxazosin contains a quinazoline core but differs in substituents (e.g., piperazine and benzodioxane groups). The target compound, as an impurity, lacks these functional moieties, leading to reduced α1-adrenergic blocking efficacy .
Pharmacological Activity Comparison
Analgesic Activity of Quinazoline Derivatives
In , quinazoline derivatives with bromo (e.g., compound 4 ) or methyl substituents (e.g., compound 2 ) demonstrated moderate to strong analgesic activity in rodent models. The target compound’s hydroxyl and methoxy groups may enhance hydrogen-bond interactions with pain receptors, but its specific activity remains unstudied in this context .
Anti-inflammatory Effects
Role as Pharmaceutical Impurities
The target compound’s status as a Doxazosin impurity underscores its structural similarity to active pharmaceutical ingredients (APIs). However, minor substituent differences (e.g., absence of piperazine chains) render it pharmacologically inert, emphasizing the need for rigorous impurity profiling during drug synthesis .
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Table 2: Key Pharmaceutical Impurities Related to Quinazolones
| Impurity Name | Associated Drug | Structural Features | Regulatory Status | |
|---|---|---|---|---|
| Doxazosin Related Compound B | Doxazosin | 2,4-OH; 6,7-OCH₃ | USP Reference Standard | |
| Doxazosin Mesilate Impurity D | Doxazosin Mesylate | Similar to Related Compound B | EP Reference Standard |
Q & A
Q. What are the optimal synthetic routes for 2,4-Dihydroxy-6,7-dimethoxyquinazolone, and how can reaction conditions be improved to enhance yield?
Methodological Answer: Key synthetic pathways include condensation of anthranilate derivatives with formamide at elevated temperatures (160°C) and subsequent functionalization steps like chlorination or substitution . Optimization involves adjusting solvents (e.g., DMSO for reflux reactions ), reaction time (18 hours for hydrazide derivatives ), and purification via recrystallization (water-ethanol mixtures yield ~65% purity ). A comparative analysis of solvents, catalysts, and temperature gradients is recommended (Table 1).
| Parameter | Method A (Formamide Condensation) | Method B (Hydrazide Reflux) |
|---|---|---|
| Solvent | Formamide | DMSO |
| Temperature (°C) | 160 | Reflux (100–120) |
| Time (hours) | 4–6 | 18 |
| Yield (%) | 70–75 | 65 |
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer: Use NMR (¹H/¹³C) for structural elucidation of hydroxyl and methoxy groups, HPLC for purity assessment (>98%), and mass spectrometry (ESI-MS) for molecular weight confirmation . X-ray crystallography is advised for resolving stereochemical ambiguities . Cross-validate results with FT-IR to confirm functional groups (e.g., quinazolone carbonyl stretches at ~1700 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Employ in vitro assays targeting enzymes or receptors linked to the compound’s hypothesized mechanism (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 µM range) with positive controls (e.g., standard inhibitors). Replicate experiments in triplicate to assess statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while evaluating variable interactions?
Methodological Answer: Apply a 2³ factorial design to test variables: temperature (100–160°C), solvent polarity (DMSO vs. ethanol), and catalyst concentration (0–5 mol%). Analyze main effects and interactions using ANOVA. For example, higher temperatures may reduce reaction time but increase side-product formation . Include center points to assess curvature in response surfaces.
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., impurity profiles or assay conditions). Validate purity via HPLC and elemental analysis. Replicate studies under standardized protocols (e.g., fixed cell lines, serum-free media) . Use cheminformatics tools to correlate structural modifications (e.g., substituent electronegativity) with activity trends .
Q. How can theoretical frameworks guide research on this compound’s mechanism of action?
Methodological Answer: Link studies to conceptual models like structure-activity relationships (SAR) or molecular docking simulations. For example, density functional theory (DFT) can predict binding affinities to target proteins . Align experimental design with hypotheses derived from prior SAR studies (e.g., methoxy groups enhancing lipid solubility ).
Q. What role can AI and computational tools play in optimizing this compound’s synthesis?
Methodological Answer: Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst). Use COMSOL Multiphysics for fluid dynamics simulations in continuous-flow reactors to minimize by-products . Validate predictions with small-scale experiments before scaling up.
Q. How to design a research proposal for studying novel derivatives of this compound?
Methodological Answer: Structure the proposal around three axes: (1) Synthetic modification (e.g., replacing methoxy with halogen groups ), (2) In silico ADMET profiling, and (3) In vivo efficacy testing. Reference gaps in prior literature (e.g., limited data on pharmacokinetics ) and propose orthogonal validation methods (e.g., microsomal stability assays) .
Q. What advanced separation techniques improve isolation of this compound from complex mixtures?
Methodological Answer: Utilize preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation. Membrane technologies (e.g., nanofiltration) can isolate low-concentration derivatives . Couple with mass-directed fractionation to automate compound identification .
Q. How to validate methodological robustness across diverse experimental environments?
Methodological Answer: Conduct interlaboratory studies using standardized protocols (e.g., ISO guidelines). Assess reproducibility via Bland-Altman plots for critical parameters (yield, purity). Document deviations (e.g., humidity effects on hygroscopic intermediates ) and implement corrective actions (controlled atmosphere gloveboxes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
